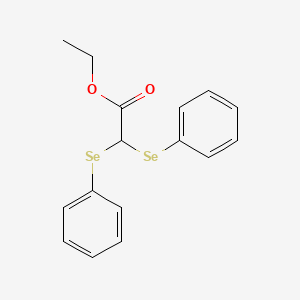![molecular formula C14H22O2 B14461935 7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one CAS No. 67464-49-7](/img/structure/B14461935.png)
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[45]decan-2-one is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro center, which is a point where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques, such as chromatography, can also play a crucial role in the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with different functional groups or oxidation states.
Wissenschaftliche Forschungsanwendungen
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic chemistry research.
Biology: Researchers investigate the potential biological activities of the compound, including its interactions with enzymes and other biomolecules.
Medicine: The compound’s potential therapeutic properties are explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the synthesis of various materials and chemicals, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
1,3,7,9-Tetramethyluric acid: Another compound with a spirocyclic structure, but with different chemical properties and applications.
Uniqueness
7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
67464-49-7 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
7,7,9,9-tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O2/c1-10-6-14(16-11(10)15)8-12(2,3)7-13(4,5)9-14/h1,6-9H2,2-5H3 |
InChI-Schlüssel |
DKVRLZMEJUFXEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2(C1)CC(=C)C(=O)O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)


![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)

![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)




![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)

